

2-Quinoxalinecarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Quinoxalinecarboxylic acid**

Cat. No.: **B048679**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Quinoxalinecarboxylic acid**, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document covers its fundamental properties, synthesis methodologies, and known biological activities, presenting the information in a clear and accessible format for scientific professionals.

Core Properties of 2-Quinoxalinecarboxylic Acid

2-Quinoxalinecarboxylic acid is an aromatic carboxylic acid featuring a quinoxaline core. This structural motif is a valuable building block for the development of a wide array of bioactive molecules.

Property	Value	Reference
CAS Number	879-65-2	--INVALID-LINK--
Molecular Formula	C ₉ H ₆ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	174.16 g/mol	--INVALID-LINK--
Appearance	Yellowish-green crystalline powder	--INVALID-LINK--
Melting Point	208 °C (decomposes)	--INVALID-LINK--
IUPAC Name	quinoxaline-2-carboxylic acid	--INVALID-LINK--
Synonyms	2-QCA, Quinoxaline-2-carboxylic acid	--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of **2-Quinoxalinecarboxylic acid** and its derivatives is of significant interest for the generation of compound libraries for drug discovery. Below are methodologies for its synthesis and subsequent derivatization.

Synthesis of 2-Quinoxalinecarboxylic Acid

A common and efficient method for the synthesis of **2-Quinoxalinecarboxylic acid** involves a two-step process starting from the condensation of o-phenylenediamine with a monosaccharide, followed by a mild oxidation.

Step 1: Oxidative Cyclization of o-Phenylenediamine with D-fructose

- Dissolve o-phenylenediamine in a suitable solvent.
- Add D-fructose to the solution.
- The reaction proceeds via an oxidative cyclization to yield 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline.

Step 2: Oxidation to 2-Quinoxalinecarboxylic Acid

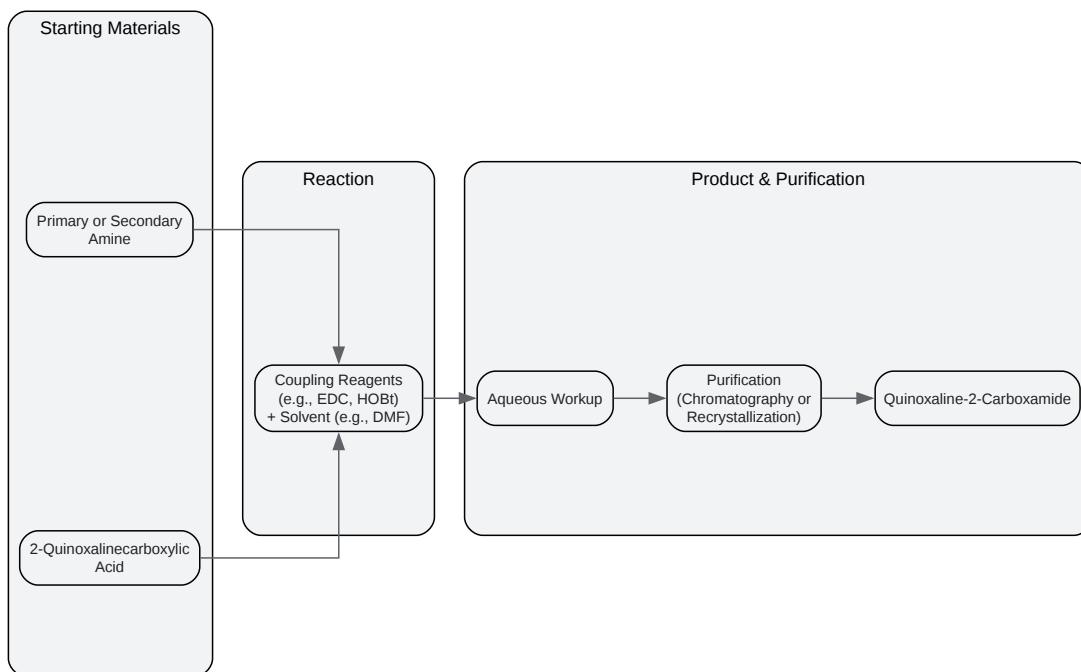
- The resulting 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline is then oxidized.
- A mild oxidizing agent, such as alkaline hydrogen peroxide, is used for this transformation.
- The oxidation of the tetrahydroxybutyl side chain yields the carboxylic acid group at the 2-position, affording **2-Quinoxalinecarboxylic acid**.

This method is considered cost-effective and scalable, providing a high-purity product while minimizing the use of environmentally hazardous materials.

Synthesis of Quinoxaline-2-Carboxamides

2-Quinoxalinecarboxylic acid serves as a key intermediate for the synthesis of various derivatives, including quinoxaline-2-carboxamides, which have shown promising biological activities. A general protocol for the synthesis of these amides is outlined below.

Method: Direct Amide Coupling using Coupling Reagents


This one-pot method facilitates the direct formation of the amide bond from **2-Quinoxalinecarboxylic acid** and a desired amine, mediated by a coupling reagent.

- In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve **2-Quinoxalinecarboxylic acid** (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (CH_2Cl_2) or dimethylformamide (DMF).
- Add a coupling agent, for example, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.0-1.5 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBr) (1.0-1.5 equivalents).
- Stir the mixture at room temperature for a short period to activate the carboxylic acid.
- Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.
- If the amine is used as a salt, add a non-nucleophilic base like triethylamine (Et_3N) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to neutralize the acid.
- Continue stirring the reaction at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the coupling reagents and byproducts.
- The organic layer is dried, filtered, and concentrated under reduced pressure.
- The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the pure quinoxaline-2-carboxamide.

This process is widely used in medicinal chemistry for the synthesis of amide libraries for structure-activity relationship (SAR) studies.

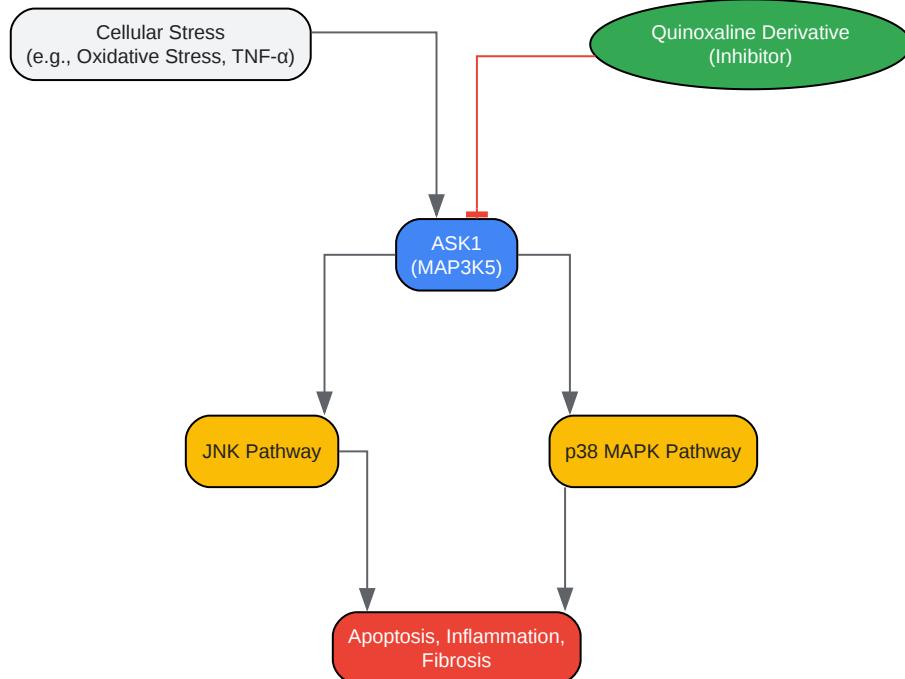
General Workflow for Quinoxaline-2-Carboxamide Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of quinoxaline-2-carboxamides.

Biological Activity and Signaling Pathways

Quinoxaline derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, and antitumor properties.^[1] Derivatives of quinoxaline-2-carboxylic acid, in particular, have been investigated for various therapeutic applications.


Antimycobacterial Activity

Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have demonstrated potent antimycobacterial activity.^[2] For instance, one such derivative exhibited a minimum inhibitory concentration (MIC) of 1.25 µg/mL against *Mycobacterium tuberculosis*.^[2] The proposed mechanism of action for these compounds involves functioning as DNA-damaging agents.^[2]

Inhibition of Apoptosis Signal-Regulated Kinase 1 (ASK1)

Certain quinoxaline derivatives have been identified as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1).^[3] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular responses to stress.^[3] It is an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.^[3] These pathways are implicated in promoting apoptosis, inflammation, and fibrosis.^[3] Therefore, the inhibition of ASK1 by quinoxaline derivatives presents a promising therapeutic strategy for diseases driven by these processes.^[3]

ASK1 Signaling Pathway and Inhibition by Quinoxaline Derivatives

[Click to download full resolution via product page](#)

Caption: The ASK1 signaling pathway and its inhibition by quinoxaline derivatives.

Conclusion

2-Quinoxalinecarboxylic acid is a versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of high interest for the development of new therapeutic agents. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will continue to be a fruitful area of investigation for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Quinoxalinecarboxylic Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048679#2-quinoxalinecarboxylic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com